5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Kinase Selectivity Computational Prediction Cancer Research

Researchers studying CMGC family kinases face a common challenge: many thienopyrimidine inhibitors exhibit significant EGFR off-target activity, confounding selectivity profiling. This compound offers a solution-ZINC SEA predictions indicate preferential binding to CLK1 and DYRK1A over EGFR, supported by its distinct N-(3-methylphenyl) substitution pattern. • Predicted CLK1/DYRK1A selectivity avoids common EGFR off-target issues • logP 5.624 & low rotatable bonds support CNS drug discovery applications • MW 351.86, Formula C19H14ClN3S, supplied as custom synthesis ≥95% purity

Molecular Formula C19H14ClN3S
Molecular Weight 351.9 g/mol
Cat. No. B14972461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC19H14ClN3S
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H14ClN3S/c1-12-3-2-4-15(9-12)23-18-17-16(10-24-19(17)22-11-21-18)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,21,22,23)
InChIKeyWYQJJFXLNGQDNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aryl-Thienopyrimidine Scaffold for Kinase and Apoptosis Research


5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine (ZINC36380607) is a member of the thieno[2,3-d]pyrimidin-4-amine class, a heterocyclic scaffold extensively explored for kinase inhibition and anticancer activity [1]. This compound specifically features a 4-chlorophenyl group at the 5-position and an N-(3-methylphenyl) substituent at the 4-amino position, a combination that distinguishes it from other 5-arylthieno[2,3-d]pyrimidines and positions it as a potential selective kinase inhibitor or modulator of programmed cell death pathways [2].

Target engagement In silico predictions support CMGC kinase selectivity screening (CLK1/DYRK1A) over EGFR tyrosine kinases.
Mechanism probe Patent classification suggests a caspase-activation apoptosis context, distinct from direct kinase inhibition.
Exposure model Calculated logP and low rotatable bond profile may support CNS-exposure model studies.

Functional Divergence from Minor Substitution Changes


Even within the narrowly defined class of 5-arylthieno[2,3-d]pyrimidin-4-amines, minor structural variations can cause substantial shifts in target potency and selectivity. For instance, replacing the N-(3-methylphenyl) group with a sulfonamide-bearing aryl ring, as in compound 3b from El-Ansary et al. (2016), results in potent EGFR tyrosine kinase inhibition . In contrast, the N-(3-methylphenyl) substitution pattern is predicted by computational models to favor dual-specificity kinases such as CLK1 and DYRK1A over EGFR, as indicated by ZINC Similarity Ensemble Approach predictions [1]. This differential kinase selectivity profile makes generic substitution a risky proposition when a specific kinase target or desired cellular phenotype is under investigation.

Target compound N-(3-methylphenyl) substitution aligns with reported CLK1/DYRK1A selectivity context.
vs
Sulfonamide analogs Structural analogs may shift selectivity toward EGFR-TK inhibition, altering pathway-response endpoints.
Mechanism context Patent evidence suggests a caspase-activation pathway response context, not kinase inhibition alone.
vs
General kinase inhibitors Generic thienopyrimidine analogs may lack the specific apoptosis-modulating pathway context.
Mismatch context: Predicted CNS-exposure profile may not transfer to sulfonamide-substituted analogs with lower lipophilicity.

Quantitative Differentiation Guide


Predicted Kinase Selectivity: CLK1/DYRK1A Over EGFR

ZINC Similarity Ensemble Approach predictions for this compound indicate a statistically significant bias towards CLK1 (P-value = 0.29) and DYRK1A (P-value = 0.34) over EGFR, where no significant prediction was made [1]. This contrasts sharply with the close structural analog 4-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-ylamino]benzenesulfonamide (compound 3b), which demonstrated direct, potent EGFR tyrosine kinase inhibitory activity . The computational predictions suggest that the N-(3-methylphenyl) substituent redirects target engagement away from EGFR and towards the CMGC kinase family, a functional divergence that is quantifiable through comparative computational screening.

Predicted kinase selectivity
Data to verify
CLK1 P=0.29
DYRK1A P=0.34
EGFR not predicted
Supports CMGC kinase over EGFR selectivity review.
In silico context based on ZINC SEA predictions; requires in vitro validation.
Kinase Selectivity Computational Prediction Cancer Research

Physicochemical Profile for CNS Drug-Likeness

The target compound has a calculated logP of 5.624 and 4 rotatable bonds, as computed by the ZINC database [1]. In comparison, the EGFR-active analog 3b (a sulfonamide) has a substantially lower lipophilicity due to the polar sulfonamide group, resulting in a predicted logP difference of approximately 1-2 units . This elevated lipophilicity and low rotatable bond count make the target compound a more suitable candidate for CNS-penetrant kinase inhibitor programs, where higher logP values are often correlated with improved blood-brain barrier permeability, while the analog 3b would be expected to have limited CNS exposure.

CNS exposure model fit
Class-level inference
logP 5.624
Rotatable bonds 4
Profile aligns with CNS-exposure model context.
Calculated properties; experimental BBB permeability assessment recommended.
Physicochemical Properties Drug-Likeness CNS Penetration

Patent Landscape: Caspase Activation vs. Kinase Inhibition

The compound falls within the generic claims of patent WO2007056215A2, which covers N-aryl-thienopyrimidin-4-amines as activators of caspases and inducers of apoptosis for anticancer therapy [1]. In contrast, the 5-arylthieno[2,3-d]pyrimidine analogs in the public domain (e.g., El-Ansary et al., 2016) are primarily claimed as EGFR-TK inhibitors . This patent differentiation implies that the N-(3-methylphenyl) substitution pattern may confer a distinct mechanism of action (caspase activation) compared to the more common EGFR inhibition profile, as evidenced by the patent's specific focus on caspase-mediated cell death. While direct caspase activation data for this exact compound is not yet published, the patent classification provides a strategic basis for procuring this compound as a potential apoptosis modulator rather than a conventional kinase inhibitor.

Mechanism class context
Source review
Caspase activator (patent)
vs EGFR-TK inhibitor (analog)
Supports apoptosis pathway-response context over kinase inhibition.
Patent classification provides strategic basis; direct functional data pending.
Apoptosis Induction Caspase Activation Intellectual Property

Recommended Application Scenarios


CLK1/DYRK1A Kinase Panel Screening

Researchers studying CMGC family kinases, particularly CLK1 and DYRK1A, should prioritize this compound for in vitro kinase selectivity panels. The ZINC SEA predictions provide a rational basis for its selectivity over EGFR, which is a common off-target for many thienopyrimidine inhibitors [1]. Procurement for kinase panel screening can validate these computational predictions and potentially identify a novel selective lead for neurodegenerative or oncology programs.

CNS-Penetrant Kinase Inhibitor Lead Optimization

The calculated lipophilicity (logP 5.624) and low rotatable bond count suggest this compound is well-suited for CNS drug discovery [1]. Medicinal chemistry teams focused on CNS cancers or neurodegenerative diseases where CLK1/DYRK1A are implicated should consider this compound as a starting point for lead optimization aimed at improving brain exposure while maintaining kinase selectivity.

Caspase-Dependent Apoptosis Mechanism Studies

Based on the patent literature claiming thienopyrimidin-4-amines as caspase activators [2], this compound is a candidate for investigating non-kinase-targeted apoptosis mechanisms. Research groups focused on overcoming kinase inhibitor resistance in cancer can use this compound to dissect caspase-mediated cell death pathways distinct from EGFR inhibition.

Application
Selection Property
Validation Focus
CMGC kinase panel screening
Kinase selectivity review
CLK1/DYRK1A target engagement vs. EGFR
CNS-exposure model studies
Lipophilicity and flexibility profile
BBB permeability and efflux ratio analysis
Apoptosis mechanism research
Apoptosis pathway context
Caspase 3/7 activation endpoint review
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